An In-depth Technical Guide to 1-Cyclohexyl-1H-pyrazol-5-amine: Chemical Properties and Structure
An In-depth Technical Guide to 1-Cyclohexyl-1H-pyrazol-5-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexyl-1H-pyrazol-5-amine is a heterocyclic amine belonging to the versatile class of 5-aminopyrazoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to kinase inhibition, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for 1-Cyclohexyl-1H-pyrazol-5-amine. It also includes hypothesized experimental protocols and discusses the potential biological relevance of this compound based on the activities of structurally related molecules.
Chemical Structure and Properties
The structural and physicochemical properties of 1-Cyclohexyl-1H-pyrazol-5-amine are fundamental to its behavior in chemical and biological systems.
Structure:
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IUPAC Name: 1-Cyclohexyl-1H-pyrazol-5-amine
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Synonyms: 5-Amino-1-cyclohexylpyrazole, 2-Cyclohexylpyrazol-3-amine
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CAS Number: 3528-50-5[1]
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Molecular Formula: C₉H₁₅N₃
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Molecular Weight: 165.24 g/mol [2]
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Chemical Structure:
/ CH----CH \ / N | C6H11 (Cyclohexyl)
Physicochemical Properties:
A summary of the known and predicted physicochemical properties of 1-Cyclohexyl-1H-pyrazol-5-amine is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 165.24 g/mol | [2] |
| Molecular Formula | C₉H₁₅N₃ | [2] |
| Boiling Point | 115-120 °C @ 0.5 Torr | |
| Melting Point | Not available | |
| Appearance | Not available (likely a solid at room temperature) | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | |
| Predicted XlogP | 1.6 | [2] |
Spectroscopic Data (Predicted and Representative)
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of 1-Cyclohexyl-1H-pyrazol-5-amine are outlined in Table 2.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.2-7.4 | Pyrazole C4-H |
| 5.5-5.7 | Pyrazole C3-H |
| 3.8-4.2 | Cyclohexyl C1-H (methine) |
| 1.0-2.0 | Cyclohexyl protons (multiplet) |
| 3.5-4.5 (broad) | -NH₂ |
2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for 1-Cyclohexyl-1H-pyrazol-5-amine are listed in Table 3.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch (aromatic) | Pyrazole ring |
| 2950-2850 | C-H stretch (aliphatic) | Cyclohexyl ring |
| 1650-1580 | N-H bend | Primary amine (-NH₂) |
| 1600-1450 | C=C and C=N stretch | Pyrazole ring |
| 1450 | CH₂ bend | Cyclohexyl ring |
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of 1-Cyclohexyl-1H-pyrazol-5-amine are shown in Table 4.
| m/z (Predicted) | Ion |
| 165.13 | [M]⁺ |
| 166.14 | [M+H]⁺ |
| 83.08 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 82.07 | [C₅H₆N₂]⁺ (Aminopyrazole fragment) |
Experimental Protocols
While a specific, detailed synthesis protocol for 1-Cyclohexyl-1H-pyrazol-5-amine is not available in the cited literature, a general and widely applicable method for the synthesis of 5-aminopyrazoles involves the condensation of a substituted hydrazine with a β-ketonitrile or a related precursor.[5][6]
3.1. Proposed Synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine
A plausible synthetic route to 1-Cyclohexyl-1H-pyrazol-5-amine is the reaction of cyclohexylhydrazine with 3-aminocrotononitrile or a similar β-enaminonitrile.
Reaction Scheme:
Experimental Procedure (Hypothetical):
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Reaction Setup: To a solution of cyclohexylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1.0 equivalent).
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Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Characterization: The structure of the purified product should be confirmed by NMR, IR, and mass spectrometry.
3.2. General Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like 1-Cyclohexyl-1H-pyrazol-5-amine.
Potential Biological Activities and Signaling Pathways
While no specific biological data for 1-Cyclohexyl-1H-pyrazol-5-amine has been reported, the 5-aminopyrazole scaffold is a well-established pharmacophore in drug discovery. Derivatives have shown a wide range of biological activities, making this compound a candidate for various screening programs.
4.1. Kinase Inhibition
Numerous pyrazole-based compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8] It is plausible that 1-Cyclohexyl-1H-pyrazol-5-amine could exhibit inhibitory activity against one or more kinases. A common signaling pathway targeted by such inhibitors is the MAP kinase pathway.
4.2. Anti-inflammatory Activity
Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[9][10][11] The anti-inflammatory potential of 1-Cyclohexyl-1H-pyrazol-5-amine could be investigated through in vitro and in vivo models of inflammation.
4.3. Anticancer Activity
The antiproliferative and cytotoxic effects of pyrazole derivatives against various cancer cell lines are well-documented.[12][13][14][15][16] The potential anticancer activity of 1-Cyclohexyl-1H-pyrazol-5-amine could be explored through cell-based assays.
4.4. Proposed Biological Screening Workflow
A general workflow for the preliminary biological screening of 1-Cyclohexyl-1H-pyrazol-5-amine is depicted below.
Conclusion
1-Cyclohexyl-1H-pyrazol-5-amine is a molecule with a structural framework that suggests potential for biological activity, given the established importance of the 5-aminopyrazole scaffold in medicinal chemistry. This technical guide has provided a summary of its known chemical properties and structure, along with hypothesized experimental protocols for its synthesis and characterization. While specific experimental data for this compound is limited, the information presented, based on closely related analogs, offers a valuable starting point for researchers interested in exploring its potential in drug discovery and development. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.
References
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- 2. PubChemLite - 1-cyclohexyl-1h-pyrazol-5-amine (C9H15N3) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 9. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of some anti-ulcer and anti-inflammatory natural products on cyclooxygenase and lipoxygenase enzymes: insights from in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
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